N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfonyl]-2-thiophenecarboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

Research on this thiophene carboxamide's apoptosis mechanism is hindered by missing quantitative SAR data and ambiguous target profiles. This compound (CAS 251097-58-2) provides a defined reference point to fill that gap. - Structural analog of Tasisulam for intrinsic vs. extrinsic apoptosis pathway studies - Enables proprietary SAR generation via systematic analog comparison (N-methyl, N-(4-methylphenyl) derivatives) - Suitable for sGC pathway profiling with NS 2028 & ODQ as controls

Molecular Formula C18H12BrCl2NO3S2
Molecular Weight 505.22
CAS No. 251097-58-2
Cat. No. B2486845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfonyl]-2-thiophenecarboxamide
CAS251097-58-2
Molecular FormulaC18H12BrCl2NO3S2
Molecular Weight505.22
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CS(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)Br)Cl
InChIInChI=1S/C18H12BrCl2NO3S2/c19-11-4-6-12(7-5-11)22-18(23)17-16(8-9-26-17)27(24,25)10-13-14(20)2-1-3-15(13)21/h1-9H,10H2,(H,22,23)
InChIKeyXCZLWZOPLSQBAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfonyl]-2-thiophenecarboxamide: Chemical Identity and Known Pharmacology


N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfonyl]-2-thiophenecarboxamide (CAS 251097-58-2) is a synthetic thiophene carboxamide derivative with a molecular formula of C18H12BrCl2NO3S2 and a molecular weight of 505.23 g/mol . Publicly available authoritative databases associate this specific CAS number with a compound that induces tumor cell apoptosis via reactive oxygen species (ROS) induction and loss of mitochondrial membrane potential [1]. However, critical baseline pharmacology, such as quantitative potency data (IC50/EC50 values) against specific biological targets, is not available from primary research papers in the public domain. This lack of foundational quantitative data immediately limits the ability to draw meaningful, data-driven comparisons with potential chemical analogs.

Defined thiophene carboxamide scaffold with unique substitution pattern
No quantitative SAR data available; structural uniqueness only
Reported apoptosis induction through ROS / mitochondrial pathway
Class-level inference; no target-specific potency data
Ambiguous association with soluble guanylyl cyclase (sGC)
Selectivity profile unknown; not a characterized chemical probe

Why Class-Level Substitution Is Unsupported


For a scientific user to perform a generic substitution, a clear understanding of the structure-activity relationship (SAR) for the compound's key functional groups is essential. In this case, such SAR data is absent from the primary literature. The specific combination of a 4-bromophenyl amide moiety and a 2,6-dichlorobenzyl sulfonyl group on the thiophene core likely imparts a unique pharmacological profile [1]. However, without quantitative comparative data against direct analogs—such as the N-methyl or N-(4-methylphenyl) derivatives that share the same sulfonyl-thiophene core —any decision to interchange them is an unqualified risk. The evidence required to deem them functionally equivalent simply does not exist in the public domain. Consequently, any substitution is scientifically unfounded and represents a potential failure point in a research or procurement workflow.

Risk 1
N-methyl or N-(4-methylphenyl) analogs share the core scaffold, but no comparative potency data exists; interchange may alter biological readout unpredictably.
Risk 2
Tasisulam shows quantified cellular potency (EC50 10-25 µM), but target compound lacks any cell-based data; assuming equipotent activity is unsupported.
Risk 3
Well-characterized sGC probes (NS 2028, ODQ) have defined IC50 values; no selectivity panel available for this compound, risking off-target confounding.

Quantitative Evidence vs. Analogs


No Target-Specific Potency Data for Analogs

A direct quantitative comparison requires matched assay data for the target compound and its closest analogs. The N-methyl (CAS 251097-55-9) and N-(4-methylphenyl) (CAS 251097-78-6) analogs are commercially available and share the same core scaffold . However, a search of the primary literature and authoritative databases yields no public IC50, EC50, or Ki values for the target compound. Consequently, no quantified difference in potency, selectivity, or efficacy can be established.

Target potency data missing
Data to verify
No IC50, EC50, or Ki values available
Cannot quantify difference vs. N-methyl/N-(4-methylphenyl) analogs
Selection must rely on structural hypothesis only
Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

MoA Not Differentiated from Tasisulam

The compound's ascribed mechanism of action—apoptosis induction through ROS generation and mitochondrial membrane potential loss—is identically described for Tasisulam (CAS 519055-62-0) [1]. While Tasisulam has reported EC50 values of 10 µM and 25 µM against Calu-6 and A-375 cell lines, respectively [2], and ED50 values ranging from 5 to 31 µM against various leukemia cell lines [3], no such cell-based efficacy data exists for the target compound. Therefore, even if the mechanism is conserved, a quantified difference in cellular potency, which is crucial for selecting one over the other, is absent.

Apoptosis MoA vs. Tasisulam
Class-level inference
Tasisulam EC50 10 µM (Calu-6), 25 µM (A-375); target compound: no data
Conserved ROS/mitochondrial mechanism not quantified; potency comparison impossible
Procurement for apoptosis research remains uninformed
Cancer Biology Apoptosis Mechanism of Action

Unknown Selectivity Profile

A key differentiator for a chemical probe is its selectivity profile. For example, the known soluble guanylyl cyclase (sGC) inhibitor NS 2028 is characterized by IC50 values of 30 nM (basal) and 200 nM (NO-stimulated) , and ODQ has an IC50 of ~20 nM . The target compound has been ambiguously associated with both sGC and apoptosis. No selectivity panel data, such as against a panel of kinases or other relevant enzymes, is publicly available. This makes it impossible to assess its utility as a selective chemical tool compared to well-characterized, standard-of-care probes like NS 2028 or ODQ.

Selectivity profile unknown
Supporting evidence
NS 2028 sGC IC50 30 nM; ODQ ≈20 nM; target compound: no panel data
Use as selective tool compound unjustified without selectivity profile
Off-target effects could confound cGMP signaling experiments
Drug Discovery Selectivity Guanylyl Cyclase

Data-Limited Application Scenarios


Exploratory SAR Studies on Thiophene Carboxamide Scaffold

The defined chemical structure can serve as a reference point in a systematic medicinal chemistry campaign to explore the SAR of the thiophene carboxamide scaffold. By synthesizing and testing this compound alongside available analogs (N-methyl, N-(4-methylphenyl)), a research team can generate proprietary, quantitative data on how the 4-bromophenyl substitution impacts a chosen biological readout, filling an existing public knowledge gap.

Comparative Apoptosis Research with Tasisulam Analog

Based on its structural similarity to Tasisulam [1], this compound can be procured for hypothesis-driven research to investigate if the different substitution pattern alters the potency or nature of apoptosis induction (intrinsic vs. extrinsic) compared to the Tasisulam chemotype in a panel of cancer cell lines.

Profiling as a Potential sGC Chemical Tool

Given its ambiguous association with sGC implied by supplier databases, a researcher could use this compound in a focused profiling experiment against sGC and other relevant targets to determine if it acts as an inhibitor, activator, or null compound. This would establish its suitability as a chemical tool for studying cGMP signaling, with NS 2028 and ODQ serving as well-characterized controls.

Application
Selection Property
Validation Focus
Thiophene SAR exploration
Unique 4-bromophenyl substitution on core scaffold
Generate comparative IC50/EC50 data with N-methyl and N-(4-methylphenyl) analogs
Apoptosis mechanism comparison
Structural similarity to Tasisulam chemotype
Determine if substitution alters apoptosis potency or intrinsic/extrinsic pathway in cancer cell lines
sGC target profiling
Ambiguous reported sGC association
Assess sGC activity (inhibitor/activator/null) vs. NS 2028 and ODQ controls
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